molecular formula C23H18N2O2 B15004711 N-(2-methylphenyl)-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide

N-(2-methylphenyl)-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide

Cat. No.: B15004711
M. Wt: 354.4 g/mol
InChI Key: KYMWQSOGLLLBMJ-UHFFFAOYSA-N
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Description

N-(2-methylphenyl)-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has garnered interest due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylphenyl)-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide typically involves the reaction of 2-methylphenylamine with 2-oxo-2-(2-phenyl-1H-indol-3-yl)acetic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylphenyl)-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2-methylphenyl)-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit the polymerization of tubulin, thereby disrupting cell division and inducing apoptosis in cancer cells . The compound may also modulate signaling pathways involved in inflammation and microbial growth.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-methylphenyl)-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide stands out due to its specific structural features, such as the presence of both indole and phenyl groups, which contribute to its unique biological activities. Its potential to inhibit tubulin polymerization and induce apoptosis makes it a promising candidate for anticancer research .

Properties

Molecular Formula

C23H18N2O2

Molecular Weight

354.4 g/mol

IUPAC Name

N-(2-methylphenyl)-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide

InChI

InChI=1S/C23H18N2O2/c1-15-9-5-7-13-18(15)25-23(27)22(26)20-17-12-6-8-14-19(17)24-21(20)16-10-3-2-4-11-16/h2-14,24H,1H3,(H,25,27)

InChI Key

KYMWQSOGLLLBMJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)C(=O)C2=C(NC3=CC=CC=C32)C4=CC=CC=C4

Origin of Product

United States

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